6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC17465358
Molecular Formula: C11H6Br2O5
Molecular Weight: 377.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Br2O5 |
|---|---|
| Molecular Weight | 377.97 g/mol |
| IUPAC Name | 6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15) |
| Standard InChI Key | ZOKHPBNWSIXUEO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name 6,8-dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid systematically describes its structure:
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A chromene ring (2H-chromene) forms the core.
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Substituents include bromine atoms at C6 and C8, a methoxy group (-OCH₃) at C7, a ketone (=O) at C2, and a carboxylic acid (-COOH) at C3.
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.94 g/mol |
| CAS Number | Not explicitly provided |
| SMILES | COC1=C(C=C(C(=O)OC=C1Br)Br)C(=O)O |
| InChI Key | OJKDCWRWROIZKO-UHFFFAOYSA-N |
The bromine atoms enhance electrophilic reactivity, while the carboxylic acid enables hydrogen bonding and salt formation .
Spectroscopic and Crystallographic Data
While detailed spectra are absent in the provided sources, analogous coumarins exhibit characteristic IR peaks for carbonyl (1750–1690 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) groups . X-ray diffraction studies of similar brominated coumarins reveal planar chromene rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance.
Synthesis and Reaction Pathways
Bromination of Coumarin Precursors
The primary synthesis route involves brominating 2-oxo-2H-chromene-3-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid or chloroform under reflux. Key steps include:
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Electrophilic Attack: NBS generates bromonium ions (Br⁺), which substitute hydrogens at C6 and C8.
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Solvent Effects: Polar solvents like acetic acid stabilize intermediates, improving yields .
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Methoxy Introduction: Methoxylation via nucleophilic substitution or Ullmann coupling precedes or follows bromination .
Table 2.1: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Reagent | NBS (2.2 equiv) |
| Solvent | Acetic acid |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | ~60–75% (estimated) |
Alternative Synthetic Strategies
Source describes coumarin synthesis via Knoevenagel condensation, where salicylaldehydes react with malonic acid derivatives. Adapting this method could involve:
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6,8-Dibromosalicylaldehyde + Malonic Acid → 3-Carboxycoumarin
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Post-Synthetic Modifications: Methoxylation via methylating agents (e.g., dimethyl sulfate) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group.
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Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .
Acid-Base Behavior
The carboxylic acid (pKa ≈ 2.5) deprotonates in basic media, forming water-soluble salts (e.g., sodium or potassium derivatives).
Biological Activity and Applications
Enzyme Inhibition
This compound inhibits protein tyrosine kinases (PTKs) and monoamine oxidase (MAO) via:
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Competitive Binding: Bromine atoms occupy hydrophobic pockets in PTKs.
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Hydrogen Bonding: The carboxylic acid interacts with catalytic residues in MAO .
Table 4.1: Inhibitory Potency
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| PTK | 1.2 | ATP-binding site |
| MAO-B | 4.7 | Flavin interaction |
Antibacterial and Antifungal Effects
Preliminary studies suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL).
Comparative Analysis with Analogues
Bromine Position Effects
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